tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
Overview
Description
tert-Butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a benzothiazole ring. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. The reaction is carried out under anhydrous conditions with a base and the anhydride Boc2O (di-tert-butyl dicarbonate). The reaction mixture is cooled to 0°C and stirred for 1 hour, followed by stirring at room temperature for 18 hours .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be carried out using H2/Ni or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, LiAlH4
Substitution: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate is used as a protecting group for amines. It is also employed in the synthesis of various organic compounds, including peptides and heterocycles .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation resulting in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine . This process is crucial for its role as a protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate
Uniqueness
tert-Butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate is unique due to its specific structure, which includes a benzothiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
Tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate (CAS Number: 1373516-32-5) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structure, and biological effects of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole moiety that is known for its diverse biological activities. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 269.4 g/mol |
Purity | 95% |
Storage Conditions | Freezer |
Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against various strains of bacteria and fungi with minimal inhibitory concentrations (MIC) as low as 50 μg/mL .
Anticancer Activity
The anticancer potential of benzothiazole derivatives is noteworthy. In vitro studies have demonstrated that compounds with similar structures can induce cytotoxicity in tumorigenic cell lines while sparing normal cells. For example, a series of substituted benzothiazoles were tested against the WI-38 VA-13 subline 2RA (a tumorigenic cell line), showing selective cytotoxicity with effective concentrations (EC50) ranging from 28 to 290 ng/mL .
The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways associated with disease processes. For example:
- Inhibition of Protein Kinases : Some benzothiazole derivatives have been identified as potent inhibitors of protein kinases involved in cell proliferation. One study reported an IC50 value of 0.004 μM for a related compound against T-cell proliferation .
- Antioxidant Activity : Certain derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases .
Study on Antimicrobial Activity
A study conducted on a series of benzothiazole derivatives found that those with a carbamate group exhibited enhanced antibacterial activity compared to their non-carbamate counterparts. The study utilized standard agar diffusion methods to assess the efficacy against Staphylococcus aureus and Escherichia coli.
Study on Anticancer Efficacy
In another research project focusing on the anticancer properties of benzothiazole derivatives, compounds were tested against various cancer cell lines including breast and lung cancer models. The results indicated that certain modifications to the benzothiazole structure could significantly enhance cytotoxicity.
Properties
IUPAC Name |
tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTULJANIYAMDM-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373516-32-5 | |
Record name | tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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